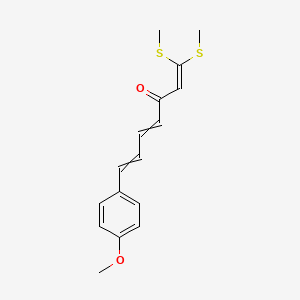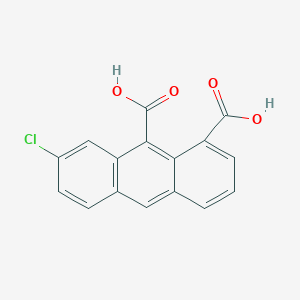silane CAS No. 133464-88-7](/img/structure/B14266986.png)
[(1-Methoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a phenylprop-1-en-1-yl group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Methoxy-3-phenylprop-1-en-1-ol+Trimethylsilyl chloride→(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and maintaining strict control over reaction conditions to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylprop-1-en-1-yl group can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new silyl ethers or other substituted derivatives.
Applications De Recherche Scientifique
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential role in drug development and delivery systems.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, and van der Waals interactions, influencing the pathways involved in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1-(3-phenylprop-2-enyl)oxy-1-silacyclobutane
- Triethyl[(1-methoxy-3-phenylprop-1-en-1-yl)oxy]silane
Uniqueness
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the trimethylsilyl group enhances its utility in organic synthesis as a protecting group, while the phenylprop-1-en-1-yl group provides additional reactivity for further functionalization.
Propriétés
Numéro CAS |
133464-88-7 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
(1-methoxy-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-14-13(15-16(2,3)4)11-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Clé InChI |
OXINPKYZBOUILM-UHFFFAOYSA-N |
SMILES canonique |
COC(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


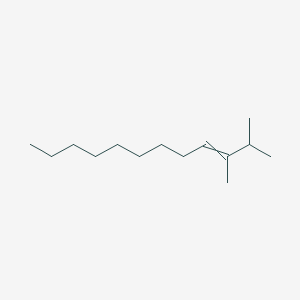



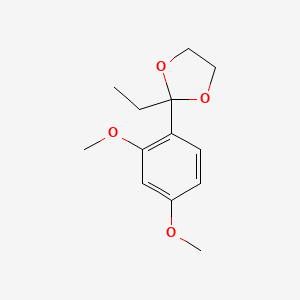
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)

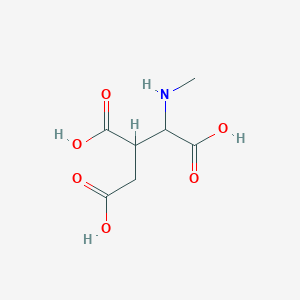
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)

